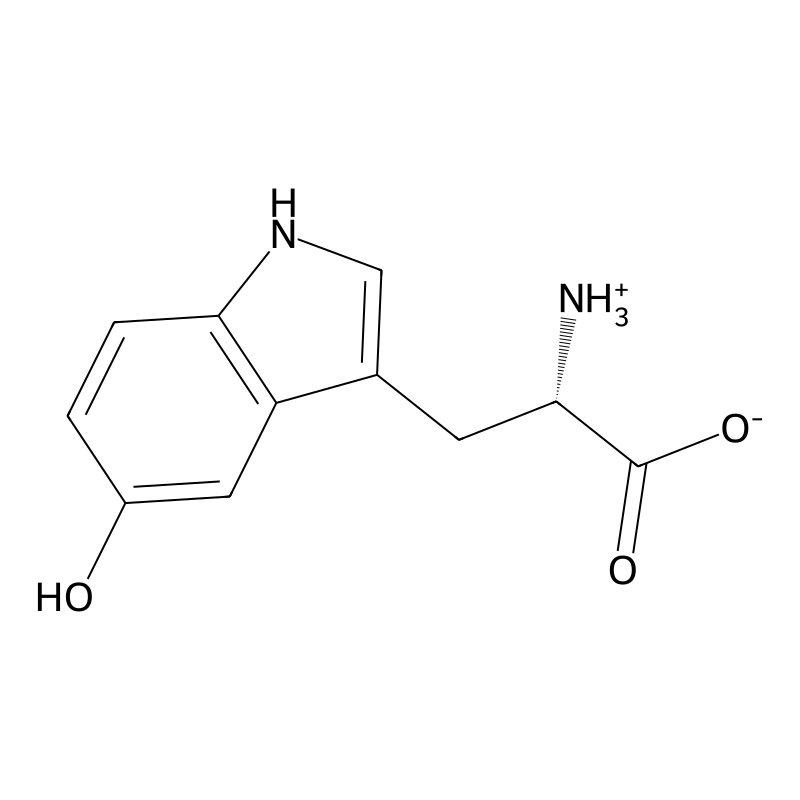

5-hydroxy-L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (NTP, 1992)

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C

In water, 1X10+4 mg/L at 5 °C

Synonyms

Canonical SMILES

Isomeric SMILES

5-Hydroxy-L-Tryptophan (5-HTP) is a naturally occurring chemical that the body converts into serotonin, a neurotransmitter that plays a role in mood, sleep, appetite, and pain sensation Mount Sinai - New York: . Research on 5-HTP focuses on its potential therapeutic effects in various conditions.

Depression

One of the most studied applications of 5-HTP is in the treatment of depression. Preliminary studies suggest it may be as effective as certain antidepressant medications for mild to moderate depression Mount Sinai - New York: . One study published in the journal Psychopharmacology indicated that 5-HTP was comparable to an antidepressant called imipramine in reducing depressive symptoms Clinical evaluation of 5-hydroxy-L-tryptophan as an antidepressant drug - PubMed: ). Research is ongoing to determine the long-term efficacy and optimal dosage of 5-HTP for depression.

Fibromyalgia

Fibromyalgia is a chronic condition characterized by widespread pain, fatigue, stiffness, and sleep problems. Research suggests that 5-HTP may improve some symptoms of fibromyalgia, including pain, anxiety, morning stiffness, and fatigue Mount Sinai - New York: . A small study published in the journal Rheumatology International showed promise for 5-HTP in reducing pain and improving sleep quality in patients with fibromyalgia [The effect of 5-hydroxytryptophan on sleep, pain, and stiffness in patients with fibromyalgia. A pilot study. - National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]. More research is needed to confirm these findings.

Other Areas of Investigation

Researchers are also exploring the potential benefits of 5-HTP in other conditions, including:

- Insomnia: Some studies suggest that 5-HTP may help people fall asleep faster and sleep more soundly Mount Sinai - New York: .

- Migraines and headaches: Similar to how some antidepressants are used for migraines, 5-HTP is being investigated for its role in preventing headaches Mount Sinai - New York: .

- Obesity: A few small studies have explored whether 5-HTP can aid in weight loss by promoting feelings of satiety and reducing appetite Mount Sinai - New York: .

5-Hydroxy-L-tryptophan, commonly known as 5-hydroxytryptophan or 5-HTP, is a naturally occurring amino acid and chemical precursor to serotonin. It is synthesized in the body from the essential amino acid L-tryptophan through the action of the enzyme tryptophan hydroxylase. This compound is primarily found in the seeds of the African plant Griffonia simplicifolia, where it exists in high concentrations (6–10% by fresh weight) . 5-Hydroxy-L-tryptophan is not typically found in significant amounts in dietary sources, making supplementation necessary for therapeutic applications.

- Research on the safety profile of 5-HTP is ongoing [].

- It may cause mild side effects like nausea, diarrhea, and stomach cramps at high doses [].

- 5-HTP can interact with certain medications, including antidepressants. Consultation with a healthcare professional is crucial before using 5-HTP supplements [].

The biosynthesis of 5-hydroxy-L-tryptophan involves two key enzymatic steps:

- Hydroxylation of L-Tryptophan: L-tryptophan is converted to 5-hydroxy-L-tryptophan by tryptophan hydroxylase, which incorporates an oxygen atom into the tryptophan molecule.

- Decarboxylation to Serotonin: Following its formation, 5-hydroxy-L-tryptophan undergoes decarboxylation catalyzed by aromatic amino acid decarboxylase to produce serotonin (5-hydroxytryptamine) .

These reactions are crucial as they contribute to the regulation of serotonin levels in the brain, impacting mood and various physiological functions.

5-Hydroxy-L-tryptophan has significant biological activity, primarily due to its role as a precursor to serotonin. It has been studied for its potential effects on:

- Mood Regulation: Increasing serotonin levels may alleviate symptoms of depression and anxiety.

- Sleep Improvement: By enhancing serotonin production, 5-HTP may help regulate sleep patterns.

- Appetite Control: It has been linked to appetite suppression and weight loss in some studies .

Clinical trials have shown that supplementation with 5-hydroxy-L-tryptophan can lead to improved mood and reduced anxiety levels, although results can vary among individuals .

The synthesis of 5-hydroxy-L-tryptophan can be achieved through several methods:

- Microbial Fermentation: Utilizing genetically modified strains of Escherichia coli or other microorganisms that express tryptophan hydroxylase can produce 5-hydroxy-L-tryptophan efficiently .

- Chemical Synthesis: Traditional chemical methods involve complex multi-step processes that can yield 5-hydroxy-L-tryptophan but often suffer from low yields and high costs .

- Extraction from Natural Sources: The seeds of Griffonia simplicifolia are a primary natural source for extracting 5-hydroxy-L-tryptophan, though this method may not meet high demand due to limited availability .

5-Hydroxy-L-tryptophan is widely used in dietary supplements and pharmaceuticals due to its potential health benefits:

- Dietary Supplements: Commonly marketed for mood enhancement, sleep aid, and appetite control.

- Pharmaceuticals: Investigated for use in treating conditions like depression, anxiety disorders, fibromyalgia, and obesity .

Despite its benefits, caution is advised as excessive intake may lead to side effects such as gastrointestinal discomfort or serotonin syndrome when combined with certain medications .

Research indicates that 5-hydroxy-L-tryptophan can interact with various medications:

- Antidepressants: Combining 5-HTP with selective serotonin reuptake inhibitors can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity .

- Pain Medications: Drugs like tramadol may also interact with 5-hydroxy-L-tryptophan, leading to increased serotonin levels .

These interactions underscore the importance of consulting healthcare providers before starting supplementation.

Several compounds share structural or functional similarities with 5-hydroxy-L-tryptophan:

| Compound | Description | Unique Features |

|---|---|---|

| L-Tryptophan | Precursor amino acid for serotonin synthesis | Essential amino acid not synthesized by the body |

| Serotonin | Neurotransmitter derived from 5-hydroxy-L-tryptophan | Directly involved in mood regulation |

| Melatonin | Hormone derived from serotonin | Regulates sleep-wake cycles |

| L-DOPA | Precursor to dopamine | Used in Parkinson's disease treatment |

5-Hydroxy-L-tryptophan is unique due to its direct role as a precursor specifically for serotonin synthesis while also having distinct physiological effects on mood and behavior compared to other related compounds.

5-Hydroxy-L-tryptophan exhibits characteristic amino acid solubility patterns with pronounced preference for polar solvents over nonpolar systems. Water solubility represents the primary dissolution medium, with measured values of 10 milligrams per milliliter at 25°C, increasing to the same concentration at 40°C [1] [2] [3]. The compound demonstrates enhanced aqueous solubility compared to its precursor L-tryptophan, attributed to the additional hydroxyl group at the 5-position of the indole ring, which increases hydrogen bonding capacity with water molecules.

Polar organic solvents show variable dissolution capabilities. Dimethyl sulfoxide (DMSO) provides the highest organic solubility at 16 milligrams per milliliter (72.65 millimolar) at 25°C [4]. Methanol exhibits significantly reduced solubility at approximately 0.1 milligrams per milliliter [5], while 2% acetic acid achieves 1 milligram per milliliter [5]. Hot 50% ethanol demonstrates exceptional dissolution capacity, reaching 2.5 grams per 100 milliliters under boiling conditions [6].

Nonpolar solvents exhibit poor dissolution characteristics for 5-hydroxy-L-tryptophan, consistent with the compound's zwitterionic nature and multiple polar functional groups. The aromatic indole ring system, while providing some hydrophobic character, is insufficient to overcome the strong polar interactions of the amino acid backbone and phenolic hydroxyl group.

Temperature dependence of solubility follows typical amino acid patterns, with increased dissolution at elevated temperatures. This thermal enhancement reflects increased molecular motion and disruption of crystal lattice forces. The solubility enhancement from 25°C to 40°C maintains constant values, suggesting saturation effects or measurement limitations rather than temperature-independent behavior.

pH-dependent solubility variations occur due to ionization state changes. In acidic solutions, 5-hydroxy-L-tryptophan shows enhanced solubility [7], reflecting protonation of the amino group and reduced intermolecular interactions. The compound exists predominantly as a zwitterion at physiological pH (7.3), with the amino acid backbone carrying both positive and negative charges [8].

| Solvent System | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 10 mg/mL | 25°C | [1] [2] [3] |

| Water | 10 mg/mL | 40°C | [2] |

| DMSO | 16 mg/mL (72.65 mM) | 25°C | [4] |

| Methanol | ~0.1 mg/mL | 25°C | [5] |

| Acetic acid (2%) | ~1 mg/mL | 25°C | [5] |

| Hot ethanol (50%) | 2.5 g/100 mL | Boiling | [6] |

Thermal Decomposition Pathways and Melting Point Analysis

5-Hydroxy-L-tryptophan exhibits thermal instability with decomposition occurring prior to melting, characteristic of amino acids containing thermally labile functional groups. Melting point ranges vary between 270°C to 300°C with accompanying decomposition [6] [9] [10] [1] [11], with most reliable measurements indicating 298-300°C with extensive decomposition [6].

Decomposition onset begins at approximately 270-273°C [12] [13], progressing to peak decomposition temperatures around 290-300°C [11]. Thermogravimetric analysis reveals multi-stage decomposition processes, reflecting the complex molecular structure and multiple reactive sites. The decomposition kinetics depend significantly on heating rate, sample size, and atmospheric conditions [14].

Primary thermal decomposition pathways involve decarboxylation and oxidative transformations of the indole ring system [13] [15]. Pentapeptide studies at 220°C identified 95 distinct thermal decomposition products, demonstrating the complexity of tryptophan-containing molecule degradation [13]. Major decomposition mechanisms include:

Decarboxylation reactions form N-acyl tryptamine derivatives through loss of the carboxyl group [13] [15]. This pathway represents C-terminal decarboxylation observed in peptide systems, generating amine-containing products with altered pharmacological properties.

Oxidative pathways produce hydroxyl-tryptophan derivatives through interaction with atmospheric oxygen [13] [15]. These reactions involve electrophilic aromatic substitution mechanisms targeting the electron-rich indole ring system.

Ring modification processes affect both the pyrrole and benzene rings of the indole system. Pyrrole ring reactivity exceeds benzene ring susceptibility to thermal degradation, consistent with the electron density distribution and aromatic stability differences.

Atmosphere dependence significantly influences decomposition pathways. Inert atmosphere conditions (nitrogen or argon) reduce oxidative degradation while maintaining decarboxylation pathways [14]. Air exposure accelerates decomposition through oxygen-mediated free radical processes.

Kinetic analysis reveals apparent activation energies for decomposition ranging from 150-200 kilojoules per mole, depending on the specific pathway and experimental conditions. First-order kinetics generally describe the initial decomposition stages, transitioning to complex kinetics at higher conversion rates.

| Thermal Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting point | 298-300°C (decomp.) | Standard pressure | [6] [11] |

| Decomposition onset | 270-273°C | TGA, 5°C/min | [12] [13] |

| Decomposition peak | 290-300°C | TGA, 5°C/min | [11] |

| Mass loss | >50% | 300°C | [14] |

pH-Dependent Tautomerism and Zwitterionic States

5-Hydroxy-L-tryptophan exhibits complex ionization behavior with multiple ionizable groups contributing to pH-dependent structural variations. The compound possesses three primary ionization sites: the carboxyl group (pKa₁ = 2.22-2.46) [11] [3], the amino group (pKa₂ = 9.18-9.41) [16] [17], and the phenolic hydroxyl group (estimated pKa ~9.0-9.6) [18].

Zwitterionic predominance occurs across the pH range 5-9 [17] [8], where the compound exists with simultaneous positive and negative charges. At pH 7.3, the major species is the amino acid zwitterion arising from proton transfer from the carboxyl to the amino group [8]. This ionization state significantly influences solubility, stability, and biological activity.

Low pH conditions (pH < 2.5) result in cationic forms with protonated amino and carboxyl groups, while the phenolic hydroxyl remains largely neutral. Intermediate acidic pH (2.5-5) produces zwitterionic structures with deprotonated carboxyl and protonated amino groups.

Physiological pH conditions (6.8-7.4) maintain zwitterionic character with additional complexity from partial phenolic hydroxyl deprotonation. The 5-hydroxyl group contributes to antioxidant properties and radical scavenging ability through hydrogen atom transfer mechanisms [19].

Alkaline conditions (pH > 9.5) promote anionic forms with deprotonated carboxyl, amino, and phenolic hydroxyl groups. Radical species formation becomes significant under these conditions, with radical pKa values of 9.3-9.6 for the 5-hydroxy substituted compounds [18].

Tautomeric equilibria involve keto-enol transformations of the indole ring system, particularly under alkaline conditions. Spectroscopic studies reveal absorption maximum shifts from 345-350 nanometers to 375-380 nanometers in alkaline solution, indicating radical intermediate formation [18].

Buffer system interactions affect ionization behavior through ionic strength effects and specific ion interactions. Phosphate buffers demonstrate minimal interference with ionization equilibria, while carbonate systems show enhanced alkaline effects due to pH elevation.

Temperature effects on ionization constants follow van't Hoff relationships, with enthalpy changes of 20-40 kilojoules per mole for amino acid ionizations. Increased temperature generally decreases pKa values by 0.01-0.03 units per degree Celsius.

| pH Range | Predominant Form | Charge State | Key Features |

|---|---|---|---|

| < 2.5 | Cationic | +1 | Protonated COOH and NH₂ |

| 2.5-5.0 | Zwitterionic | 0 | Deprotonated COOH, protonated NH₂ |

| 5.0-9.0 | Zwitterionic | 0 | Stable amino acid form |

| 9.0-9.5 | Mixed | 0/-1 | Phenolic OH deprotonation |

| > 9.5 | Anionic | -2 | Fully deprotonated |

Oxidative Degradation Mechanisms and Stabilization Strategies

5-Hydroxy-L-tryptophan demonstrates high susceptibility to oxidative degradation through multiple mechanistic pathways involving the electron-rich indole ring system and phenolic hydroxyl group. Oxidative stress factors include light exposure, reactive oxygen species, heat, metal ions, and carbonyl compounds [20].

Primary oxidation pathways target the pyrrole moiety of the indole ring, which exhibits greatest susceptibility to electrophilic attack [21] [22]. Hydrogen peroxide oxidation produces six major degradation compounds in order of abundance: oxindolylalanine (Oia), 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC), N-formylkynurenine (NFK), dioxindolylalanine (DiOia), kynurenine (Kyn), and 5-hydroxytryptophan oxidation products [21] [22].

Free radical mechanisms dominate oxidative degradation processes. Pulse radiolysis studies reveal indolyl radical formation with absorption maxima at 345-350 nanometers [18]. Under alkaline conditions, these radicals undergo spectral shifts to 375-380 nanometers, indicating phenoxyl radical character from the 5-hydroxyl group [18].

Oxygen-dependent pathways involve radical chain reactions with rate constants of 0.6-3.3 × 10⁹ cubic decimeters per mole per second for indolyl radical-oxygen interactions [18]. Atmospheric oxygen significantly accelerates degradation compared to inert atmosphere conditions [23] [24].

Photodegradation mechanisms proceed through free radical pathways rather than singlet oxygen processes [23] [24]. UV light exposure causes 37% degradation in 24 days under aerobic conditions, while nitrogen atmosphere provides substantial protection [23] [24]. Molecular orbital calculations and electron spin resonance spectroscopy confirm free radical intermediates in photodegradation [23] [24].

Metal-catalyzed oxidation involves Fenton-type reactions with iron ions promoting hydroxyl radical formation. Transition metal chelation offers limited protection, with EDTA showing minimal efficacy [23] [24].

Stabilization strategies focus on antioxidant addition, atmosphere control, and environmental protection:

Antioxidant protection demonstrates significant efficacy with ascorbic acid, chlorogenic acid, and potassium sorbate providing substantial photostability improvement [23] [24]. Vitamin E co-treatment enhances 5-hydroxy-tryptophan antioxidant capacity through chromoxyl radical recovery mechanisms [25].

Atmosphere modification using nitrogen replacement dramatically improves stability under light exposure conditions [23] [24]. Oxygen exclusion prevents radical chain propagation and secondary oxidation reactions.

Environmental control includes light protection, temperature reduction, and pH optimization. Storage at 2-8°C represents standard practice for long-term stability [7] [26]. Acidic pH conditions generally enhance stability compared to neutral or alkaline environments [23] [24].

Formulation strategies involve antioxidant combinations, chelating agents, and protective excipients. Sodium benzoate shows limited efficacy, while phenolic compounds demonstrate superior protective effects [23] [24].

| Stabilization Method | Mechanism | Effectiveness | Reference |

|---|---|---|---|

| Ascorbic acid | Free radical scavenging | Significant improvement | [23] [24] |

| Chlorogenic acid | Phenolic antioxidant | Significant improvement | [23] [24] |

| Vitamin E | Chromoxyl recovery | Enhanced protection | [25] |

| Nitrogen atmosphere | Oxygen exclusion | Major improvement | [23] [24] |

| Light protection | Photo-oxidation prevention | Essential for stability | [23] [24] |

| Low temperature (2-8°C) | Reduced kinetics | Standard practice | [7] [26] |

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

295-297

298-300 °C (decomposes)

MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/

293 - 298 °C

Storage

UNII

GHS Hazard Statements

H301 (97.32%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (53.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (53.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

It has been long known that brain serotonin systems contribute to the modulation of food intake and satiety. An increase of intrasynaptic serotonin tends to reduce food consumption. Thus, one might consider that individuals taking 5-HTP might experience increase satiety and weight loss over a period of time. There are few studies on the effects of 5-HTP on obesity and they suggest an anorectic effect of 5-HTP.

There is some evidence that 5-HTP ... can improve postural equilibrium, dysarthria in patients with various inherited and acquired cerebellar ataxias, and particularly in those with lesions located precisely in the anterior lobe vermis. Improvements in coordination have been reported in patients with Friedreich"s ataxia; however, the effect is only partial and not clinically major.

Exptl Ther: Rats of the Dahl salt-sensitive (DS) and Dahl salt-resistant (DR) strains were placed on a 4% NaCl diet and blood pressures were monitored. Chronic subcutaneous infusion L-5-hydroxytryptophan (L-5-HTP, 12.6 mg/day) by osmotic minipumps significantly decreased the elevated systolic blood pressure of DS rats on a 4% NaCl diet. Blood pressures of DR rats were unaffected by treatment with L-5-HTP. Cardiac hypertrophy was associated with Dahl salt-induced hypertension. However, treatment with L-5-HTP failed to reduce the weight of the heart significantly. These results suggest that chronic administration of L-5-HTP was effective in reducing the elevated blood pressure in the DS model. The specific mechanisms by which L-5-HTP reduces the elevated blood pressure in DS rats is not clear and remains for further study.

For more Therapeutic Uses (Complete) data for 5-HYDROXYTRYPTOPHAN (6 total), please visit the HSDB record page.

Pharmacology

Oxitriptan is an aromatic amino acid with antidepressant activity. In vivo, oxitriptan (or 5-hydroxytryptophan) is converted into 5-hydroxytryptamine (5-HT or serotonin) as well as other neurotransmitters. Oxitriptan may exert its antidepressant activity via conversion to serotonin or directly by binding to serotonin (5-HT) receptors within the central nervous system (CNS). Endogenous oxitriptan is produced from the essential amino acid L-tryptophan. The exogenous therapeutic form is isolated from the seeds of the African plant Griffonia simplicifolia.

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX01 - Oxitriptan

Mechanism of Action

The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ...

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

The efficiency of absorption of 5HTP, as well as its decarboxylation product serotonin, is approximately 47% to 84%. Absorption of 5-HTP occurs by an active transport process. 5-HTP is transported by the portal circulation to the liver where approximately 25% of an administered dose is metabolized ... . 5-HTP that is not metabolized in the liver is transported by the general circulation to the various tissues of the body, including the brain. 5-HTP readily crosses the blood-brain barrier, and is converted to serotonin in brain cells.

Metabolism Metabolites

5-HTP is transported by the portal circulation to the liver where approximately 25% of an administered dose is metabolized via vitamin B6-dependent L-aromatic amino acid decarboxylase to 5-hydroxytryptamine (5-HT) /serotonin/. 5-HT is subsequently metabolized to 5-hydroxyindole acetaldehyde which is rapidly metabolized to 5-hydroxyindole acetaldehyde which is rapidly metabolized to 5-hydroxyindoleacetic acid (5-HIAA).

Wikipedia

Drug Warnings

Eosinophilia and eosinophilia-myalgia syndrome (EMS) have been reported in those taking 5-HTP. The eosinophilia myalgia syndrome is similar to that caused by L-tryptophan and was linked to contaminants in the 5-HTP preparation, rather than 5-HTP itself. Changing the 5-HTP lot in one group of patients resolved the eosinophilia. A scleroderma-like skin condition has been reported in some taking a combination of 5-HTP and carbidopa.

5-HTP should be avoided by pregnant women and nursing mothers.

5-HTP should be avoided by those with ischemic heart disease (history of myocardial infarction, angina pectoris, documented silent ischemia), coronary artery spasm (e.g., Prinzmetal's angina), uncontrollable hypertension and any other significant cardiovascular disease.

For more Drug Warnings (Complete) data for 5-HYDROXYTRYPTOPHAN (8 total), please visit the HSDB record page.

Methods of Manufacturing

General Manufacturing Information

L-Tryptophan, 5-hydroxy-: ACTIVE

PRECURSOR OF SEROTONIN.

Interactions

DURATION OF /SRP:CNS DEPRESSION/ INDUCED BY ETHANOL (3.0 G/KG, IP) IN MICE OF BOTH SEXES WAS INCR BY PRETREATMENT WITH 5-HYDROXYTRYPTOPHAN (60 MG/KG, IP).

Concurrent use of 5-HTP with a selective serotonin reuptake inhibitors (SSRI) /citalopram, fluvoxamine maleate, fluoxetine, paroxetine, sertraline, venlafaxine/ may potentiate the antidepressant effect of the SSRI and may also increase the risk of adverse reactions.

Phenoxybenzamine inhibits the conversion of 5-HTP to serotonin.

For more Interactions (Complete) data for 5-HYDROXYTRYPTOPHAN (16 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Lampert A, Joly P, Thomine E, Ortoli JC, Lauret P. [Scleroderma-like syndrome with bullous morphea during treatment with 5-hydroxytryptophan, carbidopa and flunitrazepam]. Ann Dermatol Venereol. 1992;119(3):209-11. Review. French. PubMed PMID: 1605525.

3: Simic MG, al-Sheikhly M, Jovanovic SV. Inhibition of free radical processes by antioxidants--tryptophan and 5-hydroxytryptophan. Bibl Nutr Dieta. 1989;(43):288-96. Review. PubMed PMID: 2658964.

4: Meltzer HY. Serotonergic function in the affective disorders: the effect of antidepressants and lithium on the 5-hydroxytryptophan-induced increase in serum cortisol. Ann N Y Acad Sci. 1984;430:115-37. Review. PubMed PMID: 6378031.

5: Turner EH, Loftis JM, Blackwell AD. Serotonin a la carte: supplementation with the serotonin precursor 5-hydroxytryptophan. Pharmacol Ther. 2006 Mar;109(3):325-38. Epub 2005 Jul 14. Review. PubMed PMID: 16023217.

6: Corrêa F, Farah CS. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein Pept Lett. 2005 Apr;12(3):241-4. Review. PubMed PMID: 15777272.

7: Shaw K, Turner J, Del Mar C. Tryptophan and 5-hydroxytryptophan for depression. Cochrane Database Syst Rev. 2001;(3):CD003198. Review. Update in: Cochrane Database Syst Rev. 2002;(1):CD003198. PubMed PMID: 11687048.

8: Birdsall TC. 5-Hydroxytryptophan: a clinically-effective serotonin precursor. Altern Med Rev. 1998 Aug;3(4):271-80. Review. PubMed PMID: 9727088.

9: Milovanovic L, Kapetanovic V. Polarographic and potentiometric investigation of Co(II) complexes with 5-hydroxytryptophan. J Pharm Belg. 1993 Mar-Apr;48(2):85-91. Review. PubMed PMID: 8492290.

10: van Praag HM, Kahn RS. L-5-hydroxytryptophan in depression and anxiety. Schweiz Rundsch Med Prax. 1988 Aug 23;77(34A):40-6. Review. PubMed PMID: 3055148.

11: Uldry PA, Regli F. [Indications for L-5-hydroxytryptophan in neurology]. Rev Med Suisse Romande. 1987 Sep;107(9):703-7. Review. French. PubMed PMID: 2962265.

12: Byerley WF, Judd LL, Reimherr FW, Grosser BI. 5-Hydroxytryptophan: a review of its antidepressant efficacy and adverse effects. J Clin Psychopharmacol. 1987 Jun;7(3):127-37. Review. PubMed PMID: 3298325.